molecular formula C5H9BrClN3 B3037904 2-(4-Bromo-1h-pyrazol-1-yl)ethanamine hydrochloride CAS No. 663941-75-1

2-(4-Bromo-1h-pyrazol-1-yl)ethanamine hydrochloride

Cat. No.: B3037904
CAS No.: 663941-75-1
M. Wt: 226.5 g/mol
InChI Key: FKCIQMFLKWZJOM-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride is a brominated pyrazole derivative with a primary amine functional group. Its molecular formula is C₅H₉BrClN₃, and it has a molecular weight of 226.502 g/mol (exact mass: 224.9668) . The compound features a pyrazole ring substituted with a bromine atom at the 4-position and an ethylamine side chain, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3.ClH/c6-5-3-8-9(4-5)2-1-7;/h3-4H,1-2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCIQMFLKWZJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663941-75-1
Record name 1H-Pyrazole-1-ethanamine, 4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663941-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Bromination of Pyrazole Precursors

The introduction of bromine at the 4-position of the pyrazole ring is typically achieved via electrophilic aromatic substitution. While direct bromination of 1H-pyrazole derivatives is feasible, regioselectivity challenges necessitate protective group strategies. For example, temporary protection of the pyrazole nitrogen with a tetrahydropyran (THP) group enables selective bromination at the 4-position.

Reaction conditions :

  • Substrate : 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • Brominating agent : N-bromosuccinimide (NBS) or Br₂ in acetic acid
  • Solvent : Dichloromethane or chloroform
  • Temperature : 0–25°C
  • Yield : 70–85%

Post-bromination, the THP group is removed under acidic conditions (e.g., HCl in methanol), yielding 4-bromo-1H-pyrazole.

Introduction of the Ethanamine Side Chain

The ethanamine moiety is introduced via nucleophilic substitution or alkylation. A widely adopted method involves reacting 4-bromo-1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of a base:

Reaction scheme :
$$ \text{4-Bromo-1H-pyrazole + ClCH₂CH₂NH₂·HCl + Base → 2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride} $$

Optimized parameters :

Parameter Condition Impact on Yield
Base K₂CO₃ or NaH NaH improves nucleophilicity
Solvent DMF or acetonitrile DMF enhances solubility
Temperature 60–80°C Higher temps reduce reaction time
Molar ratio 1:1.2 (pyrazole:chloroethylamine) Excess amine minimizes side products

This method achieves yields of 65–78%, with residual palladium (from prior steps) maintained below 10 ppm.

Industrial-Scale Production

Catalytic Cross-Coupling Adaptations

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. Patents highlight Suzuki-Miyaura couplings to assemble pyrazole-bromine scaffolds before functionalization. For instance, a palladium-catalyzed coupling between 4-bromo-2-chlorobenzonitrile and pyrazole boronic esters forms intermediates that are subsequently aminated.

Key industrial parameters :

  • Catalyst : Pd(OAc)₂ (0.6–0.8 mol%) with triphenylphosphine (1:3 Pd:P ratio)
  • Solvent system : Acetonitrile-water (1:1 v/v) for biphasic isolation
  • Reaction time : 2–4 hours at reflux
  • Workup : Phase separation, distillation-free crystallization

This approach reduces Pd waste by 40% compared to traditional methods and achieves >90% purity post-crystallization.

Salt Formation and Purification

The free amine is converted to its hydrochloride salt by treating with HCl gas in methanol, followed by anti-solvent crystallization:

Procedure :

  • Dissolve 2-(4-bromo-1H-pyrazol-1-yl)ethanamine in methanol.
  • Bubble HCl gas until pH ≈ 1–2.
  • Add ethyl acetate to induce crystallization.
  • Filter and dry under vacuum at 50°C.

Yield : 85–92% with ≤0.5% residual solvents.

Comparative Analysis of Methodologies

Academic vs. Industrial Protocols

Aspect Academic Approach Industrial Approach
Catalyst load 2–5 mol% Pd 0.6–0.8 mol% Pd
Solvent volume 10–20 L/kg 5–8 L/kg
Purity 95–98% (HPLC) >99% (cGMP standards)
Cycle time 24–48 hours 8–12 hours

Industrial methods favor acetonitrile over THF due to lower toxicity and easier recycling.

Emerging Innovations and Challenges

Recent advances focus on enzymatic amination and photoredox catalysis to bypass Pd dependency. For example, lipase-mediated alkylation in ionic liquids shows promise for greener synthesis, albeit with lower yields (50–60%). Persistent challenges include:

  • Regioselectivity : Competing N2-alkylation in unprotected pyrazoles.
  • Stability : Hydrolysis of the ethanamine group under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1h-pyrazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of 2-(4-Amino-1h-pyrazol-1-yl)ethanamine.

    Substitution: Formation of 2-(4-Azido-1h-pyrazol-1-yl)ethanamine.

Scientific Research Applications

2-(4-Bromo-1h-pyrazol-1-yl)ethanamine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1h-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

The following analysis compares 2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride with structurally related bromopyrazole derivatives, focusing on molecular features, physicochemical properties, and research applications.

Structural Analogues with Modified Pyrazole Substituents

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Hydrochloride
  • Molecular Formula : C₇H₁₃BrClN₃
  • Molecular Weight : 254.56 g/mol
  • Key Differences : Addition of methyl groups at the 3- and 5-positions of the pyrazole ring.
  • Limited solubility data are available .
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine Dihydrochloride
  • Molecular Formula : C₇H₁₅BrCl₂N₃
  • Molecular Weight: Not explicitly stated (CAS: 2173992-40-8).
  • Key Differences : Methylation at the pyrazole’s 1-position and the ethylamine’s terminal nitrogen.
  • Impact : The dihydrochloride salt form enhances aqueous solubility. The N-methylation may reduce susceptibility to oxidative deamination, improving pharmacokinetic stability .

Bromopyrazole Derivatives with Additional Functional Groups

4-(4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)
  • Molecular Formula : C₂₅H₂₄BrClN₄O₃S
  • Molecular Weight : 575.91 g/mol
  • Key Differences : Incorporation of a sulfonamide group and a tetrahydroindole moiety.
  • Research Findings: IR Data: Peaks at 1,163 cm⁻¹ (SO₂) and 1,670 cm⁻¹ (C=O) indicate sulfonamide and ketone functionalities .
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methylpyrazol-3-one (Example 5.20)
  • Molecular Formula : C₁₃H₁₃Br₂N₂O
  • Molecular Weight : 376.02 g/mol (m/z 317 [M+H]⁺ observed)
  • Key Differences : Pyrazol-3-one core with bromomethyl and aryl substituents.
  • Impact : The ketone group increases polarity and hydrogen-bonding capacity, which may influence reactivity in nucleophilic addition reactions .

Comparative Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-(4-Bromo-1H-pyrazol-1-yl)ethanamine HCl C₅H₉BrClN₃ 226.50 Bromopyrazole, primary amine Hydrochloride salt; exact mass 224.97
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine HCl C₇H₁₃BrClN₃ 254.56 3,5-Dimethylpyrazole Increased lipophilicity
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine diHCl C₇H₁₅BrCl₂N₃ N/A N-methylated amine, dihydrochloride Enhanced solubility
Compound 17 (Sulfonamide derivative) C₂₅H₂₄BrClN₄O₃S 575.91 Sulfonamide, tetrahydroindole IR-confirmed SO₂ and C=O groups
Example 5.20 (Pyrazol-3-one) C₁₃H₁₃Br₂N₂O 376.02 Bromomethyl, aryl substituents LC/MS m/z 317 [M+H]⁺

Research Implications

  • Bioactivity : Sulfonamide derivatives (e.g., Compound 17) are often explored for enzyme inhibition due to their ability to mimic transition states or bind catalytic pockets .
  • Solubility and Stability : Dihydrochloride salts (e.g., ) and methylated amines exhibit improved solubility and metabolic stability, critical for drug development.
  • Reactivity : Pyrazol-3-one derivatives (e.g., Example 5.20) may serve as electrophilic intermediates in synthesis, leveraging the ketone group for further functionalization .

Biological Activity

2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride is a synthetic compound that belongs to the pyrazole class of organic molecules. Its unique structure, featuring a brominated pyrazole ring and an ethylamine moiety, contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on existing research.

Chemical Structure and Properties

The chemical formula for 2-(4-bromo-1H-pyrazol-1-yl)ethanamine hydrochloride is C5H8BrN3HClC_5H_8BrN_3\cdot HCl, with a molecular weight of approximately 226.5 g/mol. The presence of the bromine atom and the amine group enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₅H₈BrN₃·HCl
Molecular Weight226.5 g/mol
CAS Number710944-68-6
Melting PointNot available

Research indicates that compounds containing pyrazole derivatives, including 2-(4-bromo-1H-pyrazol-1-yl)ethanamine hydrochloride, exhibit a range of biological activities:

  • Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can influence various neural processes and may have implications in treating neurodegenerative diseases .
  • Anticancer Properties : Some studies suggest that pyrazole compounds can exhibit anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis . The unique structure of 2-(4-bromo-1H-pyrazol-1-yl)ethanamine hydrochloride may enhance its efficacy against cancer cell lines.
  • Anti-inflammatory Effects : Research has indicated that certain pyrazole derivatives possess anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to 2-(4-bromo-1H-pyrazol-1-yl)ethanamine hydrochloride:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Compounds with similar structural features showed significant cytotoxicity, indicating potential for further development as anticancer agents .
  • Enzyme Interaction Studies : Investigations into the interaction of pyrazole derivatives with acetylcholinesterase revealed that modifications in the substituents could enhance inhibitory activity, suggesting a structure-activity relationship (SAR) that could be applied to optimize 2-(4-bromo-1H-pyrazol-1-yl)ethanamine hydrochloride for therapeutic use .

Table 2: Comparative Biological Activities of Related Pyrazole Derivatives

Compound NameBiological Activity
3,5-DimethylpyrazoleAntifungal, anticancer
4-Bromo-3-methylpyrazoleAnti-inflammatory
4-Methylthio-3,5-dimethylpyrazoleAntimicrobial

Q & A

Basic Question

  • Spectroscopy : IR (to confirm amine and pyrazole functional groups), ¹H/¹³C NMR (to verify substitution patterns and bromine position) .
  • X-ray crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities in the pyrazole-ethanamine linkage .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .

How can researchers assess purity and batch consistency?

Basic Question

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to detect impurities ≤0.5% .
  • Elemental analysis (EA) : Validate C, H, N, and Br content against theoretical values (tolerances ≤0.4%) .
  • Karl Fischer titration : Determine residual water content (<1% w/w) for hygroscopic hydrochloride salts .

What strategies optimize yield in large-scale synthesis?

Advanced Question

  • Reaction solvent optimization : Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) to accelerate cyclization steps .
  • Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

How does the compound’s stability vary under different storage conditions?

Advanced Question

  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C recommended for long-term storage) .
  • pH sensitivity : Stability studies in aqueous buffers (pH 3–9) show hydrolysis above pH 7, necessitating inert atmosphere storage for hydrochloride salts .

What is the reactivity of the bromine substituent in cross-coupling reactions?

Advanced Question
The 4-bromo group on the pyrazole ring participates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) using Pd(PPh₃)₄ catalyst (yields >75% under N₂) . Competing amine protonation may require temporary protection (e.g., Boc groups) during catalysis .

How should researchers resolve contradictions in reported solubility data?

Advanced Question

  • Solvent screening : Use a standardized shake-flask method (25°C) with solvents like DMSO, ethanol, and phosphate buffers to reconcile discrepancies .
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions that may skew solubility measurements .

What in vitro assays are suitable for screening biological activity?

Advanced Question

  • Kinase inhibition assays : Prioritize kinases with pyrazole-binding domains (e.g., JAK2) using fluorescence polarization .
  • Cellular uptake studies : Radiolabel the compound with ¹¹C or ¹⁸F for PET imaging in model organisms .

How can degradation products be identified and quantified?

Advanced Question

  • LC-MS/MS : Use a Q-TOF system to profile degradation products (e.g., dehydrohalogenation or oxidation byproducts) .
  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to simulate real-world instability .

What computational tools predict the compound’s interaction with biological targets?

Advanced Question

  • Molecular docking : Use AutoDock Vina with PyRx to model binding to bromodomains or GPCRs .
  • DFT calculations : Calculate electrostatic potential maps to predict nucleophilic attack sites on the pyrazole ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-1h-pyrazol-1-yl)ethanamine hydrochloride
Reactant of Route 2
2-(4-Bromo-1h-pyrazol-1-yl)ethanamine hydrochloride

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